An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Carisbamate
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Carisbamate
(R)-Carisbamate, a chiral molecule with the systematic IUPAC name [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate, is a compound of significant interest in the field of drug development. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical and biological properties, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
(R)-Carisbamate is a carbamate ester characterized by a chiral center at the carbon atom bearing the hydroxyl and 2-chlorophenyl groups. The "(R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate |
| SMILES | C1=CC=C(C(=C1)--INVALID-LINK--O)Cl[1] |
| Molecular Formula | C₉H₁₀ClNO₃[1] |
| CAS Number | 194085-74-0[1] |
| Molecular Weight | 215.63 g/mol [1] |
Stereochemistry
The stereochemistry of Carisbamate is a critical determinant of its pharmacological profile. The molecule possesses a single chiral center, giving rise to two enantiomers: (R)-Carisbamate and (S)-Carisbamate. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration based on the arrangement of substituents around the chiral carbon. For (R)-Carisbamate, the priority of the substituents is as follows: -OH > -C₆H₄Cl > -CH₂OC(O)NH₂ > -H. The spatial arrangement of these groups in a counter-clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the viewer defines the (R)-configuration.
The distinct three-dimensional arrangement of each enantiomer can lead to differential interactions with chiral biological targets such as enzymes and receptors, resulting in varied efficacy and safety profiles.
Physicochemical Properties
Experimentally determined physicochemical data for (R)-Carisbamate is not extensively available in publicly accessible literature. The following table summarizes available computed data and qualitative solubility information.
| Property | Value | Source |
| XLogP3 | 1.3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
The primary mechanism of action of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2] By blocking these channels, Carisbamate reduces neuronal excitability.
The interaction of (R)-Carisbamate with VGSCs can be visualized as a multi-step process:
Figure 1. Signaling pathway of (R)-Carisbamate's interaction with voltage-gated sodium channels.
Experimental Protocols
Enantioselective Synthesis of (R)-Carisbamate
Figure 2. A logical workflow for the enantioselective synthesis of (R)-Carisbamate.
Chiral Separation of Carisbamate Enantiomers
The separation of (R)- and (S)-Carisbamate can be achieved using chiral High-Performance Liquid Chromatography (HPLC). A general protocol for such a separation would involve the following steps:
1. Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating enantiomers of carbamate-containing compounds.
2. Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with a reasonable retention time.
3. Method Parameters:
- Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
- Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.
- Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., around 220 nm).
4. Sample Preparation: The racemic mixture of Carisbamate is dissolved in a suitable solvent, typically the mobile phase, to an appropriate concentration.
5. Injection and Data Analysis: The sample is injected onto the HPLC system, and the retention times of the two enantiomer peaks are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R)- and (S)-enantiomers.
Figure 3. A logical workflow for the chiral separation of Carisbamate enantiomers.
Conclusion
(R)-Carisbamate is a chiral compound with a well-defined chemical structure and stereochemistry that are integral to its biological activity. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a reduction in neuronal hyperexcitability. While detailed experimental data on its physicochemical properties and a specific, replicable synthesis protocol are not widely published, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further research to fully characterize its experimental properties and optimize its synthesis is warranted.
